Fosdagrocorat

Rheumatoid Arthritis DAS28-CRP Phase IIa

Procure Fosdagrocorat (PF-04171327, 分), a phosphate ester prodrug of the dissociated glucocorticoid receptor agonist (DAGR) dagrocorat, for preclinical or clinical studies. In Phase II RA trials, the 10 mg dose achieved efficacy comparable to prednisone 10 mg (DAS28-CRP, ACR20) while exhibiting bone biomarker changes (P1NP, osteocalcin) similar to prednisone 5 mg 【†23†L15-L16】. This quantifiable efficacy-to-bone-impact dissociation is a unique advantage not replicated by classical glucocorticoids or other DAGRs. Furthermore, in vivo midazolam DDI studies have confirmed no net effect on CYP3A activity, minimizing confounding interactions in studies using concomitant CYP3A-metabolized agents 【†10†L24-L31】. Its similar PK profile in Japanese and Western populations, combined with a negligible food effect, streamlines global trial designs 【†5†L5-L9】. Use this compound as a prototypical tool to dissect GR transrepression from transactivation pathways. Standard international shipping is available for qualified researchers.

Molecular Formula C29H30F3N2O5P
Molecular Weight 574.5 g/mol
CAS No. 1044535-58-1
Cat. No. B1673564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosdagrocorat
CAS1044535-58-1
SynonymsPF-04171327;  PF04171327;  PF 04171327;  PF-4171327;  PF4171327;  PF 4171327;  Fosdagrocorat.
Molecular FormulaC29H30F3N2O5P
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5
InChIInChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1
InChIKeyBVXLAHSJXXSWFF-KEKPKEOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosdagrocorat (CAS 1044535-58-1) Overview for Procurement in Inflammatory Disease Research


Fosdagrocorat (PF-04171327), CAS 1044535-58-1, is a phosphate ester prodrug of the dissociated glucocorticoid receptor agonist (DAGR) dagrocorat (PF-00251802) [1]. It is a nonsteroidal, selective, high-affinity partial agonist of the glucocorticoid receptor (GR) designed to favor transrepression (anti-inflammatory) over transactivation (adverse effect) mechanisms [2]. The compound reached Phase II clinical development for rheumatoid arthritis (RA) and represents a key investigational tool for studying GR-mediated signaling with a potentially improved risk-benefit profile [3].

Why Fosdagrocorat Cannot Be Substituted by Prednisone or Other Glucocorticoids in RA Research


Direct substitution of fosdagrocorat with a classical glucocorticoid (e.g., prednisone, prednisolone, dexamethasone) or another SEGRA/DAGR candidate is not scientifically equivalent. Fosdagrocorat exhibits a unique prodrug-metabolite profile and a quantitatively defined dissociation between anti-inflammatory efficacy and markers of bone formation/metabolic disturbance. In head-to-head Phase II trials, fosdagrocorat 10 mg demonstrated efficacy comparable to prednisone 10 mg while exhibiting bone biomarker changes similar to prednisone 5 mg [1], a differentiated safety-efficacy offset not replicated by other agents. Furthermore, its CYP3A interaction profile differs from other DAGRs, with in vivo data confirming no net effect on CYP3A activity [2]. These specific, quantifiable differences preclude simple interchangeability.

Quantitative Evidence for Fosdagrocorat (1044535-58-1) Differentiation from Prednisone in RA


Fosdagrocorat 25 mg Superior to Prednisone 5 mg in Reducing DAS28-CRP at Week 2

In a Phase IIa randomized controlled trial (N=86), fosdagrocorat 25 mg once daily produced a significantly greater reduction in DAS28-CRP score (-2.22) compared to prednisone 5 mg (-1.17; p<0.001) after 2 weeks of treatment in RA patients on background methotrexate [1].

Rheumatoid Arthritis DAS28-CRP Phase IIa

Fosdagrocorat 10 mg and 15 mg Efficacy Comparable to Prednisone 10 mg with Bone Biomarker Profile of Prednisone 5 mg

In a 12-week Phase IIb trial (N=323), model-predicted ACR20 responses at week 8 were 69% for fosdagrocorat 10 mg and 73% for fosdagrocorat 15 mg, compared to 71% for prednisone 10 mg (non-inferior) [1]. Critically, percentage changes from baseline in the bone formation marker P1NP with fosdagrocorat 1 mg, 5 mg, and 10 mg met non-inferiority criteria to prednisone 5 mg, indicating a dissociation between anti-inflammatory efficacy and bone turnover suppression.

Rheumatoid Arthritis ACR20 Bone Biomarkers Phase IIb

No Net Effect on CYP3A Activity In Vivo, Minimizing Drug-Drug Interaction Risk

A dedicated drug-drug interaction study in healthy volunteers demonstrated that co-administration of fosdagrocorat with midazolam (a sensitive CYP3A substrate) resulted in equivalent AUCinf values: midazolam alone 21.17 ng·h/mL vs. midazolam with fosdagrocorat 20.28 ng·h/mL [1]. This confirms no clinically relevant net inhibition or induction of CYP3A in vivo, despite in vitro signals of time-dependent inhibition/induction.

Drug-Drug Interactions CYP3A Pharmacokinetics Phase I

Consistent Pharmacokinetic Profile Across Ethnicities with Negligible Food Effect

In Phase I studies, single-dose fosdagrocorat (5-30 mg) resulted in similar mean AUCinf for the active metabolite PF-00251802 in Japanese (791-3460 ng·h/mL) and Western (750-4150 ng·h/mL) subjects, with a half-life ranging from 14.1 to 40.4 hours [1]. Food intake did not significantly affect total exposure, eliminating the need for dosing restrictions.

Pharmacokinetics Ethnic Bridging Food Effect Phase I

Class-Level Dissociation Demonstrated: Reduced Transactivation Relative to Prednisolone in Preclinical Models

In vitro studies with the SEGRA compound ZK 216348 (a mechanistic analog) showed that classical GCs (dexamethasone, prednisolone) inhibited osteoprotegerin (OPG) production by 70-80%, whereas ZK 216348 achieved only 40-50% inhibition at 1 µM [1]. This reduced impact on bone-related transactivation is a hallmark of the DAGR class and is corroborated by the clinical P1NP data for fosdagrocorat.

Transrepression Transactivation Bone Metabolism In Vitro

Key Application Scenarios for Fosdagrocorat (1044535-58-1) in RA and Inflammatory Disease Research


Comparative Efficacy and Bone Safety Studies in Rheumatoid Arthritis

Researchers can utilize fosdagrocorat in Phase II/III trials or preclinical models to directly compare anti-inflammatory efficacy (DAS28-CRP, ACR20) against prednisone while simultaneously monitoring bone turnover markers (P1NP, osteocalcin) to quantify the dissociation benefit. The 10 mg dose is particularly relevant for achieving prednisone 10 mg-equivalent efficacy with prednisone 5 mg-equivalent bone impact [1].

Polypharmacy and Drug-Drug Interaction Studies in Inflammatory Conditions

Given its demonstrated lack of clinically relevant CYP3A modulation in vivo, fosdagrocorat is an ideal candidate for inclusion in studies involving concomitant medications metabolized by CYP3A (e.g., certain biologics, DMARDs, or analgesics), minimizing confounding DDI effects [2].

Global Multi-Center Trials Requiring Ethnic PK Bridging

The similar pharmacokinetic profile of fosdagrocorat in Japanese and Western populations, along with a negligible food effect, supports its use in global clinical development programs without the need for extensive ethnic sensitivity analyses or complex dosing instructions [3].

Mechanistic Studies of Glucocorticoid Receptor Transrepression vs. Transactivation

As a prototypical DAGR, fosdagrocorat serves as a valuable tool compound for dissecting GR signaling pathways in cellular and animal models, allowing investigators to isolate anti-inflammatory (transrepression) from metabolic/bone-related (transactivation) effects [4].

Technical Documentation Hub

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